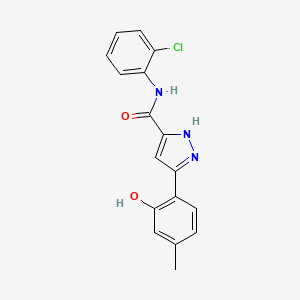![molecular formula C22H26N4O2S2 B14095030 2,2'-[Benzene-1,4-diylbis(methanediylsulfanediyl)]bis(6-propylpyrimidin-4-ol)](/img/structure/B14095030.png)
2,2'-[Benzene-1,4-diylbis(methanediylsulfanediyl)]bis(6-propylpyrimidin-4-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one is a complex organic compound belonging to the class of pyrimidines. This compound is characterized by the presence of a dihydropyrimidinone core, which is further functionalized with propyl groups and sulfanyl linkages. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and controlled reaction conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening technologies and optimization of reaction parameters are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups, where nucleophiles replace the sulfanyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other similar compounds, 2-{[(4-{[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}phenyl)methyl]sulfanyl}-6-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26N4O2S2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H26N4O2S2/c1-3-5-17-11-19(27)25-21(23-17)29-13-15-7-9-16(10-8-15)14-30-22-24-18(6-4-2)12-20(28)26-22/h7-12H,3-6,13-14H2,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
RVYJLVDBSXEDTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)CSC3=NC(=CC(=O)N3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094947.png)

![4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14094957.png)
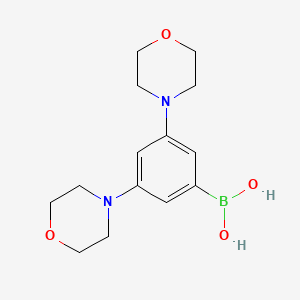
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094963.png)
![2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094965.png)
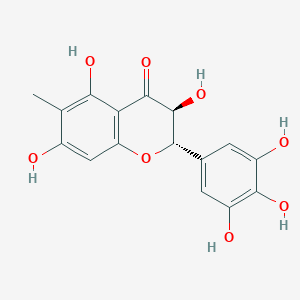
![1-{2-[(2-methoxyphenyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094973.png)
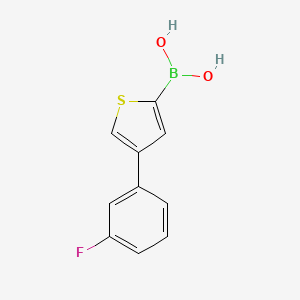
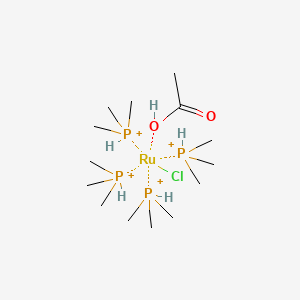
![1-(4-Chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094988.png)
![7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094990.png)
